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Compound of Interest

4,6-Dimethoxypyrimidine-5-
Compound Name:
carbaldehyde

Cat. No. B1587238

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 4,6-dimethoxypyrimidine-5-carbaldehyde, a heterocyclic compound of interest in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering field-proven insights into the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this
molecule. While direct experimental spectra for this specific compound are not widely
published, this guide synthesizes predicted data based on the analysis of structurally related
pyrimidine derivatives, providing a robust framework for its identification and characterization.

Introduction

4,6-dimethoxypyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocyclic
compounds, which are core structures in numerous biologically active molecules, including
nucleobases.[1] The presence of methoxy and carbaldehyde functionalities on the pyrimidine
ring imparts specific physicochemical properties that can be elucidated through various
spectroscopic technigues. Accurate interpretation of its spectral data is paramount for
confirming its chemical structure, assessing its purity, and understanding its reactivity in further
synthetic modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4,6-dimethoxypyrimidine-5-carbaldehyde, both 1H and 3C NMR are critical for
structural confirmation.

'H NMR (Proton NMR)

The proton NMR spectrum of 4,6-dimethoxypyrimidine-5-carbaldehyde is expected to be
relatively simple and highly informative. The predicted chemical shifts (0) are based on the
electronic environment of the protons.

Expected *H NMR Data:

Predicted Chemical

Proton Shift (ppm) Multiplicity Integration
Aldehyde (-CHO) 9.8-10.2 Singlet (s) 1H
Pyrimidine C2-H 8.5-8.8 Singlet (s) 1H
Methoxy (-OCHs) 3.9-4.2 Singlet (s) 6H

e Aldehyde Proton (9.8 - 10.2 ppm): This proton is highly deshielded due to the electron-
withdrawing nature of the adjacent carbonyl group and the aromatic pyrimidine ring, thus
appearing far downfield.

o Pyrimidine C2-Proton (8.5 - 8.8 ppm): The proton at the C2 position of the pyrimidine ring is
also in an electron-deficient environment, leading to a downfield chemical shift.

o Methoxy Protons (3.9 - 4.2 ppm): The six protons of the two equivalent methoxy groups will
appear as a single, sharp singlet.

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides insight into the carbon skeleton of the molecule.

Expected 3C NMR Data:
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Carbon Predicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=0) 185 - 195

Pyrimidine C4 & C6 170 - 175

Pyrimidine C2 158 - 162

Pyrimidine C5 110-115

Methoxy (-OCH3) 54 - 58

The chemical shifts are influenced by the electronegativity of the attached atoms and the
overall electronic structure of the pyrimidine ring. The carbonyl carbon of the aldehyde is the
most deshielded, followed by the pyrimidine carbons attached to the electronegative oxygen
and nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Click to download full resolution via product page
NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Expected IR Absorption Bands:
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Expected Wavenumber

Functional Group Intensity
(cm™)
C=0 (Aldehyde) 1680 - 1710 Strong
C-H (Aldehyde) 2820 - 2850 and 2720 - 2750 Medium (often two bands)
C=N & C=C (Pyrimidine ring) 1550 - 1650 Medium to Strong
C-O (Methoxy) 1050 - 1250 Strong
C-H (Aromatic/Alkyl) 2950 - 3100 Medium to Weak

The strong absorption band in the region of 1680-1710 cm~! is characteristic of the aldehyde
carbonyl group. The C-H stretching vibrations of the aldehyde typically appear as a pair of
medium intensity bands. The pyrimidine ring vibrations and the C-O stretching of the methoxy
groups will also be prominent features in the spectrum.

Experimental Protocol for IR Spectroscopy

Sample Preparation (ATR) Data Acquisition Data Processing
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FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. For 4,6-dimethoxypyrimidine-5-carbaldehyde (C7HsN20s), the expected
molecular weight is approximately 168.15 g/mol .[2]

Expected Mass Spectrometry Data:

e Molecular lon Peak (M*): A prominent peak is expected at m/z = 168.
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 |Isotope Peaks: Due to the natural abundance of *3C, a smaller peak at m/z = 169 (M+1) will
be observed.

» Fragmentation Pattern: Common fragmentation pathways may involve the loss of the formyl
group (-CHO, 29 Da) leading to a fragment at m/z = 139, or the loss of a methyl group (-CHs,
15 Da) from a methoxy substituent, resulting in a fragment at m/z = 153.

Experimental Protocol for Mass Spectrometry

Sample Preparation Data Acquisition Data Analysis
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Mass Spectrometry Experimental Workflow

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the
fundamental principles of NMR, IR, and MS, and are supported by data from analogous
pyrimidine derivatives.[3] This synthesized information provides a reliable foundation for the
identification and characterization of 4,6-dimethoxypyrimidine-5-carbaldehyde. Researchers
and scientists can utilize this guide to design experiments, interpret spectral data, and validate
the synthesis of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethoxypyrimidine-5-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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